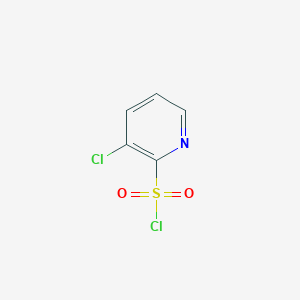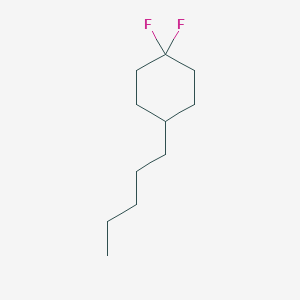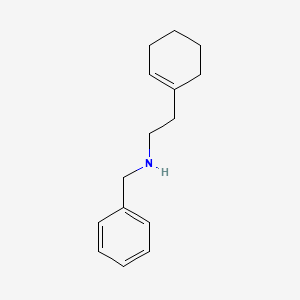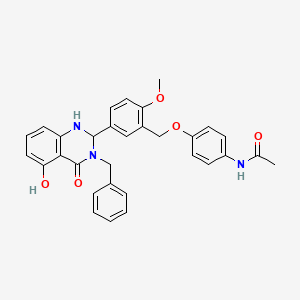![molecular formula C18H25FN2O4 B3088781 1-Tert-butyl 2-methyl (2S,4S)-4-[(2-fluorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate CAS No. 1186652-57-2](/img/structure/B3088781.png)
1-Tert-butyl 2-methyl (2S,4S)-4-[(2-fluorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate
Overview
Description
1-Tert-butyl 2-methyl (2S,4S)-4-[(2-fluorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate is a complex organic molecule featuring an intricate arrangement of atoms that provide it with unique chemical properties. This compound is notable for its application in scientific research, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl 2-methyl (2S,4S)-4-[(2-fluorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate involves multiple steps, typically beginning with the formation of the pyrrolidine ring. This is followed by the introduction of the tert-butyl and methyl groups, and finally, the attachment of the 2-fluorobenzylamino substituent. Key reagents might include tert-butylamine, methyl iodide, and 2-fluorobenzylamine, with reaction conditions tailored to facilitate each specific step, such as varying temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound would scale up these synthetic methods, often optimizing for yield and purity. Techniques such as continuous flow chemistry could be employed to streamline the production process, ensuring consistent reaction conditions and enhancing efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 2-methyl (2S,4S)-4-[(2-fluorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate can undergo several types of chemical reactions, including:
Oxidation: The pyrrolidine ring or substituents can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can target specific substituents, potentially using reagents such as lithium aluminium hydride.
Substitution: Nucleophilic substitution can occur at various positions, particularly involving the tert-butyl or 2-fluorobenzyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminium hydride, sodium borohydride.
Substituting Agents: Alkyl halides, benzyl halides.
Major Products Formed
Depending on the reactions, products could include oxidized pyrrolidine derivatives, reduced amino compounds, or various substituted analogs of the original molecule.
Scientific Research Applications
Chemistry
In organic chemistry, 1-Tert-butyl 2-methyl (2S,4S)-4-[(2-fluorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate is used to study reaction mechanisms and synthetic pathways, particularly those involving stereocenters and chiral molecules.
Biology and Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties, interactions with biological targets, and role as a lead compound for drug development.
Industry
In industrial applications, it could be utilized in the synthesis of more complex molecules or materials, serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
1-Tert-butyl 2-methyl (2S,4S)-4-[(2-fluorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate exerts its effects primarily through interactions with molecular targets in biological systems. These interactions often involve the binding to specific receptors or enzymes, influencing their activity and thus modulating biochemical pathways. The exact mechanism can vary depending on the specific application, but generally involves key interactions at the molecular level facilitated by its unique structural features.
Comparison with Similar Compounds
Similar Compounds
1-Tert-butyl 2-methyl (2R,4R)-4-[(2-fluorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate: This stereoisomer differs only in the spatial arrangement of atoms, leading to potentially different biochemical properties.
1-Tert-butyl 2-methyl (2S,4R)-4-[(2-fluorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate: Another stereoisomer with subtle differences in stereochemistry.
N-Benzylpyrrolidine derivatives: Compounds with varying substituents on the pyrrolidine ring and the benzyl group.
Uniqueness
What sets 1-Tert-butyl 2-methyl (2S,4S)-4-[(2-fluorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate apart is its specific stereochemistry and substituent arrangement, which may confer unique reactivity and interaction profiles with biological targets, making it of particular interest in both research and practical applications.
This compound encapsulates the intricate interplay between structure and function, serving as a valuable tool in advancing our understanding of complex organic molecules. How did I do? Any thoughts or questions about this compound?
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(2-fluorophenyl)methylamino]pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O4/c1-18(2,3)25-17(23)21-11-13(9-15(21)16(22)24-4)20-10-12-7-5-6-8-14(12)19/h5-8,13,15,20H,9-11H2,1-4H3/t13-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWIHAAAXPUVTB-ZFWWWQNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3088709.png)
![{[4-(benzyloxy)phenyl]methyl}[(4-fluorophenyl)methyl]{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}amine](/img/structure/B3088714.png)




![Tert-butyl (3R,4R)-3-{[2-(3,4-dimethoxyphenyl)-ethyl]amino}-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B3088751.png)
![Tert-butyl (3R,4R)-3-[(2-cyclohex-1-EN-1-ylethyl)-amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B3088757.png)
![Tert-butyl (3R,4R)-3-{[2-(3-chlorophenyl)ethyl]-amino}-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B3088759.png)
![3-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3088762.png)
![4-Chloro-3-iodo-1-(propan-2-yl)-1h-pyrazolo[4,3-c]pyridine](/img/structure/B3088769.png)

![3-{[3-(Aminocarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3088790.png)
